2-Chloro-3,5,6-trimethylpyrazine
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Overview
Description
2-Chloro-3,5,6-trimethylpyrazine is an organic compound belonging to the pyrazine family. Pyrazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at opposite positions. This particular compound is known for its distinct chemical structure, which includes three methyl groups and one chlorine atom attached to the pyrazine ring. It has a molecular formula of C7H9ClN2 and a molecular weight of 156.61 g/mol .
Mechanism of Action
Target of Action
Related compounds such as 3,5,6-trimethylpyrazine-2-formic acid have been found to have anti-oxidative and antiplatelet aggregation activities .
Mode of Action
It’s known that adenosine diphosphate (adp) is released from the dense granules of activated platelets, which further accelerates platelet aggregation . This suggests that 2-Chloro-3,5,6-trimethylpyrazine may interact with platelets or related targets to exert its effects.
Biochemical Pathways
Given the anti-oxidative and antiplatelet aggregation activities of related compounds, it’s plausible that this compound may influence pathways related to oxidative stress and platelet function .
Result of Action
Based on the known effects of related compounds, it’s plausible that this compound may exert protective effects against oxidative damage and inhibit platelet aggregation .
Biochemical Analysis
Cellular Effects
It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
2-Chloro-3,5,6-trimethylpyrazine is involved in various metabolic pathways. It interacts with several enzymes and cofactors
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3,5,6-trimethylpyrazine typically involves the chlorination of 3,5,6-trimethylpyrazine. One common method includes the reaction of 3,5,6-trimethylpyrazine with a chlorinating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at a temperature range of 0-5°C to ensure selective chlorination .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced chlorinating agents and optimized reaction conditions can further improve the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-3,5,6-trimethylpyrazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: The pyrazine ring can be reduced under specific conditions to form dihydropyrazine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H2) under high pressure.
Major Products:
Nucleophilic Substitution: Formation of substituted pyrazine derivatives.
Oxidation: Formation of pyrazine carboxylic acids or aldehydes.
Reduction: Formation of dihydropyrazine derivatives.
Scientific Research Applications
2-Chloro-3,5,6-trimethylpyrazine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing molecules with enhanced pharmacological profiles.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis
Comparison with Similar Compounds
2,3,5-Trimethylpyrazine: Known for its flavor and fragrance properties, commonly found in roasted foods.
2-Chloro-3,5-dimethylpyrazine: Shares similar chemical reactivity but differs in the number of methyl groups.
Tetramethylpyrazine: Exhibits significant biological activities, including neuroprotective and anticancer effects
Uniqueness: 2-Chloro-3,5,6-trimethylpyrazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine atom provides a reactive site for further functionalization, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
2-chloro-3,5,6-trimethylpyrazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2/c1-4-5(2)10-7(8)6(3)9-4/h1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDTPJKKZJMOPBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C(=N1)C)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68303-35-5 |
Source
|
Record name | 2-chloro-3,5,6-trimethylpyrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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